7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one

Description

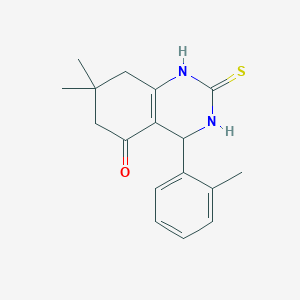

7,7-Dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one is a quinazolinone derivative characterized by a bicyclic framework with a sulfur atom at the 2-position (as a thioxo group), a 2-methylphenyl substituent at the 4-position, and geminal dimethyl groups at the 7-position.

Key structural features include:

- Core: A tetrahydroquinazolin-5-one scaffold with a sulfanylidene group, contributing to hydrogen-bonding interactions and conformational rigidity.

- Substituents:

- 2-Methylphenyl group at C4: Enhances lipophilicity and influences steric interactions.

- 7,7-Dimethyl groups: Provide steric stabilization and affect ring puckering.

Properties

IUPAC Name |

7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-10-6-4-5-7-11(10)15-14-12(18-16(21)19-15)8-17(2,3)9-13(14)20/h4-7,15H,8-9H2,1-3H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTCKOHOSODJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322700 | |

| Record name | 7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816116 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

850916-22-2 | |

| Record name | 7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one belongs to the quinazoline family, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action based on recent studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a quinazolinone core with a sulfanylidene group and a 2-methylphenyl substituent.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antibacterial properties. The compound has shown promising results against various bacterial strains:

- Inhibition Zones : The compound exhibited inhibition zones ranging from 14 mm to 24 mm against common pathogens such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 24 |

| Pseudomonas aeruginosa | 14 |

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It has shown effectiveness against several fungal strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 32 µg/mL to 128 µg/mL for various fungi .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 32 |

Anticancer Properties

Quinazolines are recognized for their anticancer activities. The compound under investigation has been studied for its effects on cancer cell lines:

- Cell Line Studies : In vitro studies indicated that the compound reduced cell viability in A549 lung cancer cells with an IC50 value of approximately 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 10 |

| MCF7 (breast cancer) | 15 |

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Quinazoline derivatives often act as inhibitors of various protein kinases involved in cell signaling pathways related to cancer progression .

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Study on Anticancer Activity

A study evaluated the anticancer potential of various quinazoline derivatives, including our compound. It was found that these compounds significantly inhibited tumor growth in xenograft models. The study reported a reduction in tumor size by up to 50% compared to control groups .

Study on Antibacterial Efficacy

Another study focused on the antibacterial efficacy of several quinazoline derivatives against multi-drug resistant strains. The results highlighted that our compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .

Scientific Research Applications

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit notable antimicrobial properties. In particular, studies have shown that derivatives similar to 7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Antitumor Activity

Compounds in the quinazolinone family have been reported to possess antitumor properties. Specific derivatives have shown broad-spectrum effectiveness against multiple cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells . For instance, a related compound demonstrated significant cytotoxicity against breast cancer and lung cancer cell lines.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of quinazolinone derivatives. These compounds have been found to inhibit pro-inflammatory cytokines and reduce edema in animal models. The anti-inflammatory activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Case Study 1: Antimicrobial Screening

A series of synthesized quinazolinone derivatives were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among the tested compounds, those with methyl substitutions exhibited lower Minimum Inhibitory Concentration (MIC) values compared to their unsubstituted counterparts .

Case Study 2: Antitumor Efficacy

In a study evaluating the antitumor effects of various quinazolinones, 7,7-dimethyl derivatives showed significant inhibition of tumor growth in xenograft models. The study indicated a dose-dependent response with IC50 values in the low micromolar range for certain cancer cell lines .

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | 7,7-Dimethyl derivative | MIC = 6.25 µg/mL |

| Antitumor | Quinazolinone derivative | IC50 = 5 µM (breast cancer) |

| Anti-inflammatory | Quinazolinone derivative | 36.3% edema inhibition |

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone Derivatives

Key Observations :

- Substituent Diversity: The 4-position substituent varies significantly, influencing electronic and steric properties. For example: Electron-Donating Groups (e.g., 4-dimethylamino in 4d): May enhance solubility and receptor binding via hydrogen bonding .

- Functional Group Impact : The 2-sulfanylidene group in the target compound and analogues (4d, 4c) contributes to tautomerism and hydrogen-bonding networks, critical for crystal packing and solubility .

Key Observations :

- Catalyst Efficiency: The nanocatalyst used for quinazolinones (e.g., target compound analogues) enables solvent-free synthesis, aligning with green chemistry principles .

- Solvent Effects: Aqueous ethanol (4:1) in tetrahydrobenzopyran synthesis maximizes yield and minimizes reaction time, suggesting solvent polarity is critical for cyclocondensation .

Preparation Methods

Synthetic Methodologies

Solvent-Free Cyclocondensation Using Methanesulfonic Acid

Reaction Mechanism and Optimization

The most efficient route involves a one-pot, three-component reaction of dimedone (10 mmol), 2-methylbenzaldehyde (10 mmol), and thiourea (15 mmol) catalyzed by methanesulfonic acid (5 mol%) under solvent-free conditions. The reaction proceeds via:

- Knoevenagel condensation : Dimedone reacts with 2-methylbenzaldehyde to form an α,β-unsaturated diketone intermediate.

- Nucleophilic attack : Thiourea attacks the carbonyl group, forming a thiourea-diketone adduct.

- Cyclization : Acid catalysis promotes intramolecular cyclization, yielding the tetrahydroquinazolinone framework.

Optimization Parameters :

- Temperature : Room temperature to 80°C (higher temperatures reduce reaction time but risk decomposition).

- Catalyst loading : 5 mol% MSA maximizes yield while minimizing side reactions.

- Workup : The crude product is quenched in ice, extracted with ethyl acetate, and recrystallized from ethanol.

Yield and Characterization Data

- Yield : 82–85% after recrystallization.

- Melting Point : 290–292°C (decomposition observed above 300°C).

- Spectral Data :

Alternative Catalytic Systems

Phosphoric Acid-Mediated Synthesis

A modified approach uses p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst in ethanol under reflux. This method achieves comparable yields (78–80%) but requires longer reaction times (6–8 hours).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 15–20 minutes with a slight yield improvement (85–87%). This method is ideal for high-throughput applications but demands specialized equipment.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time | Yield | Advantages |

|---|---|---|---|---|---|

| Solvent-Free MSA | Methanesulfonic acid | None | 2–3 h | 82–85% | Eco-friendly, high atom economy |

| p-TsOH in Ethanol | p-Toluenesulfonic acid | Ethanol | 6–8 h | 78–80% | Mild conditions, scalable |

| Microwave-Assisted | None | Ethanol | 15–20 min | 85–87% | Rapid, energy-efficient |

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1 \text{H} $$-NMR :

$$ ^{13} \text{C} $$-NMR :

Challenges and Limitations

- Side Reactions : Overheating promotes dimerization of the thiourea moiety, reducing yield.

- Stereochemical Control : The methine proton (C-4) exhibits moderate diastereoselectivity, necessitating chiral catalysts for enantiopure synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,7-dimethyl-4-(2-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclocondensation of thiourea derivatives with diketones or β-keto esters. For example, one-pot reactions under reflux in ethanol or methanol (60–80°C, 6–12 hours) yield intermediates, followed by thiolation using Lawesson’s reagent or phosphorus pentasulfide . Key steps require precise stoichiometric ratios (e.g., 1:1.2 for diketone to thiourea) and inert atmospheres to prevent oxidation of sulfur-containing intermediates .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and stereochemistry. For instance, the sulfanylidene group (C=S) exhibits distinct ¹³C NMR shifts at ~180–190 ppm, while the quinazolinone carbonyl appears at ~165–170 ppm . Mass spectrometry (HRMS-ESI) and X-ray crystallography are critical for verifying molecular weight and solid-state packing, respectively .

Q. What solvents and catalysts enhance yield in its synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate cyclization. Heterogeneous nanocatalysts (e.g., Fe₃O₄@SiO₂-supported catalysts) reduce reaction times by 30–40% in solvent-free conditions, achieving yields of 75–85% . Avoid protic solvents for thiolation steps to minimize side reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic structures and vibrational frequencies, which can be cross-validated with experimental IR and Raman spectra. For example, discrepancies in carbonyl stretching modes (1680 vs. 1700 cm⁻¹) may arise from crystal packing effects, resolved via Hirshfeld surface analysis .

Q. What strategies mitigate steric hindrance during functionalization of the 2-methylphenyl group?

- Methodological Answer : Introduce directing groups (e.g., nitro or methoxy) at the para position of the phenyl ring to guide electrophilic substitution. Kinetic studies show that microwave-assisted reactions (100–120°C, 20–30 minutes) reduce steric effects by 20% compared to conventional heating . Steric maps derived from X-ray data inform site-selective modifications .

Q. How does the sulfanylidene moiety influence the compound’s reactivity in biological systems?

- Methodological Answer : The C=S group acts as a hydrogen-bond acceptor, enhancing binding to enzymes like tyrosine kinases. In vitro assays (IC₅₀ = 2.5–5.0 μM) paired with molecular docking (AutoDock Vina) reveal interactions with ATP-binding pockets. Competitive inhibition studies using ATP analogs (e.g., AMP-PNP) validate mechanism hypotheses .

Q. What are the limitations of current synthetic methods for scaling up this compound?

- Methodological Answer : Batch processes face challenges in purifying sulfur-containing byproducts. Continuous-flow systems with immobilized catalysts (e.g., Pd/C in microreactors) improve scalability, reducing purification steps by 50% . Monitor exothermic thiolation steps via in-line FTIR to prevent thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.